molecular formula C15H12F3N3O3 B2756641 [3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone CAS No. 306977-51-5

[3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Cat. No.: B2756641
CAS No.: 306977-51-5
M. Wt: 339.274
InChI Key: PSWJBEBBEWLSEL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a nitrophenyl group attached to a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the pyridinyl intermediate through a reaction between 3-dimethylaminopyridine and trifluoromethylating agents under controlled conditions.

    Coupling with Nitrophenyl Group: The pyridinyl intermediate is then coupled with a nitrophenyl group using a suitable coupling reagent such as palladium catalysts in the presence of a base.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amino derivatives.

Scientific Research Applications

3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone: Similar structure but with an amino group instead of a nitro group.

    3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone: Contains a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone imparts unique electronic and steric properties, making it distinct from its analogs

Properties

IUPAC Name

[3-(dimethylamino)-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-20(2)12-7-10(15(16,17)18)8-19-13(12)14(22)9-3-5-11(6-4-9)21(23)24/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWJBEBBEWLSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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